2,5-Dioxopyrrolidin-1-yl 4-(methyldisulfanyl)butanoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 4-(methyldisulfanyl)butanoate is a chemical compound primarily used as a linker for antibody-drug conjugation. This compound plays a crucial role in the development of targeted therapies, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(methyldisulfanyl)butanoate involves the reaction of 4-(methyldisulfanyl)butanoic acid with 2,5-dioxopyrrolidin-1-yl ester. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as dichloromethane and a coupling agent like N,N’-dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-(methyldisulfanyl)butanoate undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Corresponding amides or esters.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 4-(methyldisulfanyl)butanoate is widely used in scientific research, particularly in the following areas:
Chemistry: As a linker in the synthesis of complex molecules.
Biology: In the development of antibody-drug conjugates for targeted therapy.
Medicine: For the targeted delivery of therapeutic agents in cancer treatment.
Industry: In the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-(methyldisulfanyl)butanoate involves its role as a linker in antibody-drug conjugates. The compound facilitates the attachment of a therapeutic agent to an antibody, allowing for targeted delivery to specific cells. The disulfide bond in the compound can be cleaved in the reducing environment of the target cell, releasing the therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
- 2,5-Dioxopyrrolidin-1-yl methyl ester
- 2,5-Dioxopyrrolidin-1-yl 4-(methylthio)butanoate
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-(methyldisulfanyl)butanoate is unique due to its specific application as a linker in antibody-drug conjugates. Its ability to undergo selective cleavage in the reducing environment of target cells makes it particularly valuable for targeted therapies.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(methyldisulfanyl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S2/c1-15-16-6-2-3-9(13)14-10-7(11)4-5-8(10)12/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWROLKILTGGHBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSSCCCC(=O)ON1C(=O)CCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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